Positional Substitution at C2 vs. C6 of the Pyridine Ring Confers Distinct Intramolecular H-Bonding and Metal-Chelation Geometry
The target compound places the but-2-ynyloxy group ortho to the pyridine nitrogen (position 2) and adjacent to the 3-carboxylic acid, enabling a contiguous N–O–COOH chelation pocket. In the 6-regioisomer (6-(but-2-yn-1-yloxy)nicotinic acid, CAS 509101-16-0), the alkoxy group is para to ring nitrogen, creating a spatially separated donor geometry . PubChem-computed XLogP3-AA for the target compound is 1.3, reflecting the compact 2,3-disubstituted topology [1]. This ortho-arrangement supports intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen, which is absent in the 6-regioisomer and contributes to differentiated crystal packing and solubility behavior [2].
| Evidence Dimension | Substitution pattern and computed lipophilicity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; 2-alkoxy-3-carboxy pyridine topology |
| Comparator Or Baseline | 6-(But-2-yn-1-yloxy)nicotinic acid (CAS 509101-16-0): XLogP3-AA not separately reported; 6-alkoxy-3-carboxy topology (alkoxy para to N) |
| Quantified Difference | Topological: contiguous N/O/COOH chelation pocket in target vs. spatially separated N and O donors in comparator |
| Conditions | In silico computed parameters (PubChem, XLogP3-AA algorithm) and structural topology analysis |
Why This Matters
The ortho-substitution pattern enables a tridentate N–O–O chelation motif relevant for metal-catalyzed reactions and metalloenzyme inhibitor design, whereas the 6-regioisomer provides only bidentate N/O coordination.
- [1] PubChem CID 121591259. XLogP3-AA computed property = 1.3 for 2-(but-2-ynyloxy)nicotinic acid. National Center for Biotechnology Information. View Source
- [2] The 2-hydroxynicotinic acid core is known to form intramolecular H-bonds (C6-OH···N). By structural analogy, the 2-alkoxy-3-carboxy pattern supports similar orientation. PubChem SMILES: O=C(O)C1=C(OCC#CC)N=CC=C1. View Source
